

Physical and chemical properties of Fenoxazoline base

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Fenoxazoline Base: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxazoline is a sympathomimetic agent, belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties, making it a common active ingredient in nasal decongestants.[1] Its mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Fenoxazoline** base, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to its formulation, delivery, and pharmacological activity. The properties of **Fenoxazoline** base are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values based on computational models.



Property	Value	Source
Molecular Formula	C13H18N2O	[2][3]
Molecular Weight	218.29 g/mol	[4]
CAS Number	4846-91-7	
Appearance	Crystals (for Hydrochloride salt)	
Melting Point	Not available (Base); 174 °C (Hydrochloride salt)	
Boiling Point (Predicted)	395.0 ± 35.0 °C	_
Water Solubility (Predicted)	0.316 mg/mL	_
pKa (Predicted, Strongest Basic)	9.26 - 9.84	-
logP (Predicted)	2.13 - 2.77	_

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. A common method to determine the aqueous solubility of an amine-containing compound like **Fenoxazoline** is the shake-flask method.

Protocol:

- Preparation of Saturated Solution: An excess amount of Fenoxazoline base is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved **Fenoxazoline** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is expressed in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **Fenoxazoline**, determining the pKa of its conjugate acid is essential for predicting its ionization state at different physiological pH values.

Protocol:

- Sample Preparation: A precise amount of **Fenoxazoline** base is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The initial concentration is typically in the range of 1-10 mM.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the **Fenoxazoline** solution using a precision burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This can be identified as the inflection point on the titration curve. The experiment should be repeated at least three times.

logP Determination by HPLC



The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A common method for its determination is through reverse-phase HPLC.

Protocol:

- Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used. The
 mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier
 (e.g., methanol or acetonitrile).
- Calibration: A series of standard compounds with known logP values are injected into the
 HPLC system. The retention time (t_R) for each standard is recorded. A calibration curve is
 generated by plotting the known logP values against the logarithm of the capacity factor (log
 k'), where k' = (t_R t_0) / t_0, and t_0 is the column dead time.
- Sample Analysis: A solution of Fenoxazoline base is injected into the same HPLC system under identical conditions, and its retention time is measured.
- logP Calculation: The log k' for Fenoxazoline is calculated from its retention time. The logP
 of Fenoxazoline is then determined by interpolating its log k' value on the calibration curve.

Signaling Pathway

Fenoxazoline exerts its pharmacological effects primarily through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors on vascular smooth muscle cells initiates a downstream signaling cascade, leading to vasoconstriction.



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Fenoxazoline's alpha-1 adrenergic signaling pathway.

The binding of **Fenoxazoline** to the alpha-1 adrenergic receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells, resulting in vasoconstriction.

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